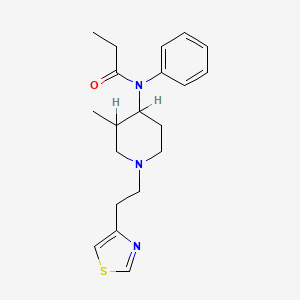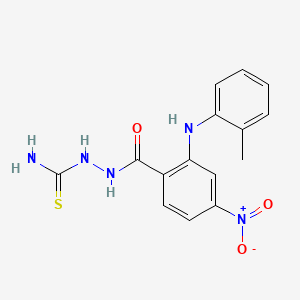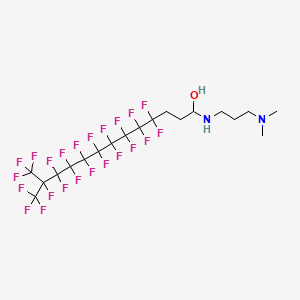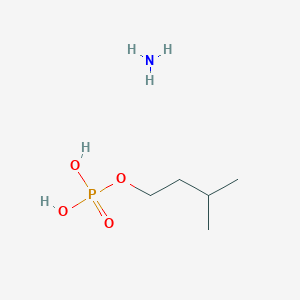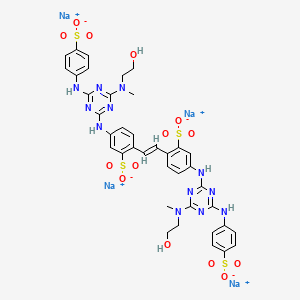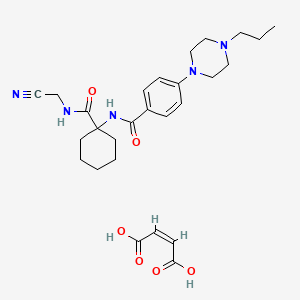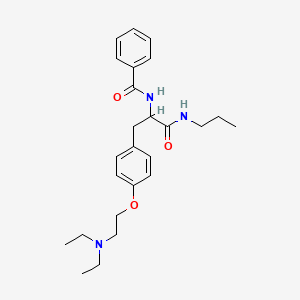
(+-)-alpha-Benzoylamino-4-(2-(diethylamino)ethoxy)-N-propylbenzenepropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-alpha-Benzoylamino-4-(2-(diethylamino)ethoxy)-N-propylbenzenepropanamide is a complex organic compound known for its diverse applications in scientific research. This compound is particularly noted for its role in inhibiting cholesterol synthesis and intracellular trafficking, making it a valuable tool in lipid research and the study of various diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-alpha-Benzoylamino-4-(2-(diethylamino)ethoxy)-N-propylbenzenepropanamide typically involves multiple steps, starting from basic organic compounds. One common method includes the reaction of 4-nitrophthalonitrile with 2-(diethylamino)ethanol, followed by further reactions to introduce the benzoylamino and propylbenzenepropanamide groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific temperature and pressure conditions to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
(±)-alpha-Benzoylamino-4-(2-(diethylamino)ethoxy)-N-propylbenzenepropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially involving the diethylamino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(±)-alpha-Benzoylamino-4-(2-(diethylamino)ethoxy)-N-propylbenzenepropanamide is widely used in scientific research due to its ability to inhibit cholesterol synthesis and intracellular trafficking. Its applications include:
Lipid Research: Used to study cholesterol metabolism and trafficking.
Disease Models: Provides models for diseases such as Niemann-Pick type C, atherosclerosis, and Alzheimer’s disease.
Neurochemical Studies: Investigates the role of cholesterol in neurotransmitter release and neurodegenerative disorders.
Mechanism of Action
The compound exerts its effects by inhibiting oxidosqualene cyclase, an enzyme crucial for cholesterol synthesis. It also affects intracellular cholesterol trafficking by inhibiting the egress of cholesterol from late endosomes and lysosomes. This inhibition mimics the loss of functional Niemann-Pick type C protein, providing a model for this disorder .
Comparison with Similar Compounds
Similar Compounds
3-β-[2-(diethylamino)ethoxy]androst-5-en-17-one:
Tetra-β-(2-(diethylamino)ethoxy) nickel phthalocyanine: Used in catalysis and material science.
Uniqueness
(±)-alpha-Benzoylamino-4-(2-(diethylamino)ethoxy)-N-propylbenzenepropanamide is unique due to its specific structure, which allows it to interact with diverse proteins and inhibit various pathways involved in cholesterol metabolism and trafficking .
Properties
CAS No. |
102579-43-1 |
|---|---|
Molecular Formula |
C25H35N3O3 |
Molecular Weight |
425.6 g/mol |
IUPAC Name |
N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-oxo-1-(propylamino)propan-2-yl]benzamide |
InChI |
InChI=1S/C25H35N3O3/c1-4-16-26-25(30)23(27-24(29)21-10-8-7-9-11-21)19-20-12-14-22(15-13-20)31-18-17-28(5-2)6-3/h7-15,23H,4-6,16-19H2,1-3H3,(H,26,30)(H,27,29) |
InChI Key |
MYSYSIHJFCVQGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C(CC1=CC=C(C=C1)OCCN(CC)CC)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



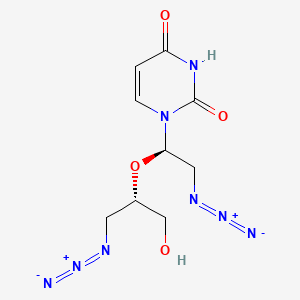

![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12742744.png)


